molecular formula C12H12BrNO B1379535 2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile CAS No. 1781146-88-0

2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile

Cat. No.: B1379535
CAS No.: 1781146-88-0
M. Wt: 266.13 g/mol
InChI Key: JAKKHPKVLIOCFO-UHFFFAOYSA-N
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Description

2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This particular compound features a bromine atom at the 7-position, a nitrile group at the acetonitrile moiety, and two methyl groups at the 2-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile typically involves multiple steps:

  • Formation of the Benzofuran Core: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the Pechmann condensation or the oxidative cyclization of ortho-hydroxyaryl ketones.

  • Introduction of the Acetonitrile Group: : The acetonitrile moiety can be introduced via a nucleophilic substitution reaction. This typically involves the reaction of the brominated benzofuran with a suitable nitrile source, such as sodium cyanide (NaCN), under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The bromine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic or neutral conditions.

Major Products

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its benzofuran core is known for its biological activity, and modifications to its structure can lead to compounds with antiviral, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and functional groups make it a valuable building block for the production of various industrial products.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile group can participate in various interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine.

    2-(7-Methyl-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile: Features a methyl group instead of bromine.

    2-(7-Fluoro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile: Contains a fluorine atom at the 7-position.

Uniqueness

The presence of the bromine atom in 2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile imparts unique reactivity compared to its chloro, methyl, and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct chemical behavior and biological activity, making this compound particularly interesting for further research and development.

Properties

IUPAC Name

2-(7-bromo-2,2-dimethyl-3H-1-benzofuran-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-12(2)7-9-5-8(3-4-14)6-10(13)11(9)15-12/h5-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKKHPKVLIOCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)CC#N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
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2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
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2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
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2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
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2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
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2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile

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